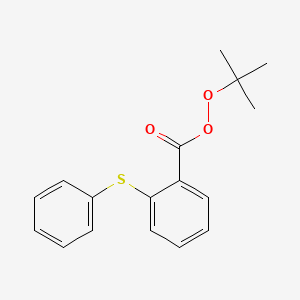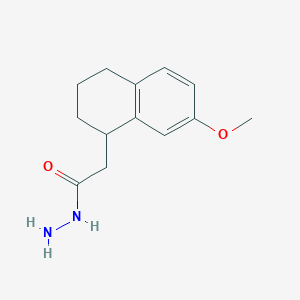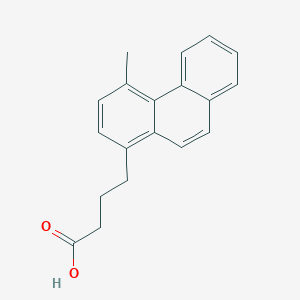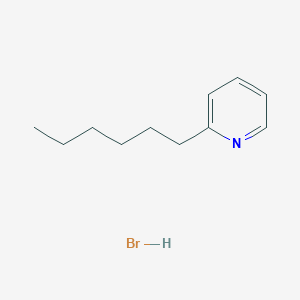
tert-Butyl 2-(phenylsulfanyl)benzene-1-carboperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(phenylsulfanyl)benzene-1-carboperoxoate is an organic compound that belongs to the class of peroxides It is characterized by the presence of a tert-butyl group, a phenylsulfanyl group, and a benzene ring with a carboperoxoate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(phenylsulfanyl)benzene-1-carboperoxoate typically involves the reaction of tert-butyl hydroperoxide with 2-(phenylsulfanyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carboperoxoate group. The reaction is usually conducted at low temperatures to prevent decomposition of the peroxide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-(phenylsulfanyl)benzene-1-carboperoxoate undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form tert-butyl 2-(phenylsulfanyl)benzene-1-carboxylate.
Substitution: The phenylsulfanyl group can undergo substitution reactions with nucleophiles, resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent decomposition.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of tert-butyl 2-(phenylsulfanyl)benzene-1-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(phenylsulfanyl)benzene-1-carboperoxoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in oxidation and substitution reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its peroxide group.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(phenylsulfanyl)benzene-1-carboperoxoate involves the generation of reactive oxygen species (ROS) from the peroxide group. These ROS can interact with various molecular targets, leading to oxidative stress and potential antimicrobial effects. The phenylsulfanyl group can also participate in redox reactions, further contributing to the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to a benzene ring.
Phenylsulfanylbenzene: A compound with a phenylsulfanyl group attached to a benzene ring.
tert-Butyl hydroperoxide: A peroxide compound with a tert-butyl group.
Uniqueness
tert-Butyl 2-(phenylsulfanyl)benzene-1-carboperoxoate is unique due to the presence of both a peroxide group and a phenylsulfanyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in scientific research.
Eigenschaften
CAS-Nummer |
10568-16-8 |
|---|---|
Molekularformel |
C17H18O3S |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
tert-butyl 2-phenylsulfanylbenzenecarboperoxoate |
InChI |
InChI=1S/C17H18O3S/c1-17(2,3)20-19-16(18)14-11-7-8-12-15(14)21-13-9-5-4-6-10-13/h4-12H,1-3H3 |
InChI-Schlüssel |
GVGNQKBFWYGXTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OOC(=O)C1=CC=CC=C1SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-chloro-4-[[2-chloro-4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14736405.png)
arsane](/img/structure/B14736407.png)
![Benzyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-3-oxo-2-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14736408.png)
![Bis{1-[(octan-2-yl)oxy]-1-oxopropan-2-yl} hexanedioate](/img/structure/B14736422.png)

![Phenol, 4-(1,1-dimethylethyl)-2-[[4-(phenylazo)phenyl]azo]-](/img/structure/B14736444.png)



![[4-(2-Hydroxyethoxy)phenyl]arsonic acid](/img/structure/B14736467.png)


